N,3-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)-1-phenylpyrazolo[3,4-b]pyridine-6-carboxamide
Description
N,3-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)-1-phenylpyrazolo[3,4-b]pyridine-6-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core, a morpholine ring, and various functional groups
Properties
IUPAC Name |
N,3-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)-1-phenylpyrazolo[3,4-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-15-17-8-9-18(22-20(17)26(23-15)16-6-4-3-5-7-16)21(28)24(2)14-19(27)25-10-12-29-13-11-25/h3-9H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXSMQYONLDDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=N2)C(=O)N(C)CC(=O)N3CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)-1-phenylpyrazolo[3,4-b]pyridine-6-carboxamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)-1-phenylpyrazolo[3,4-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
N,3-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)-1-phenylpyrazolo[3,4-b]pyridine-6-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N,3-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)-1-phenylpyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets within biological systems. This can include binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,3-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)-1-phenylpyrazolo[3,4-b]pyridine-6-carboxamide include other pyrazolo[3,4-b]pyridine derivatives and morpholine-containing compounds. Examples include:
- 1-phenylpyrazolo[3,4-b]pyridine derivatives
- Morpholine-substituted pyrazoles
- Other carboxamide-containing heterocycles .
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
